2-Cyclopropyl-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzoic acid core.
Mechanism of Action
Mode of Action
The presence of the fluorine atom might influence the compound’s electronic distribution, potentially enhancing its binding affinity to its targets .
Biochemical Pathways
For instance, 3-fluorobenzoic acid, a similar compound, can be metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-3-fluorobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target tissues or cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-fluorobenzoic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction using a source of fluoride ion under standard conditions . The precursor, such as a 1-arylbenziodoxolone, undergoes fluorination to yield the desired fluorobenzoic acid derivative. The reaction conditions often include the use of a polar aprotic solvent and a fluoride source like potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylate salts or anhydrides.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-Cyclopropyl-3-fluorobenzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered.
3-Fluorobenzoic Acid: Similar structure but without the cyclopropyl group.
2-Cyclopropylbenzoic Acid: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
2-Cyclopropyl-3-fluorobenzoic acid is unique due to the combination of the cyclopropyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block in organic synthesis and its utility in various scientific applications .
Properties
IUPAC Name |
2-cyclopropyl-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHCGFOCWCSTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1933473-70-1 |
Source
|
Record name | 2-cyclopropyl-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.